Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
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Overview
Description
Sofosbuvir Ethyl Ester is a prodrug of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir Ethyl Ester is metabolized in the body to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Ethyl Ester involves several key steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One of the synthetic routes includes the lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide, followed by resolution and downstream purification to isolate the desired stereoisomer .
Industrial Production Methods: Industrial production of Sofosbuvir Ethyl Ester involves large-scale synthesis techniques that ensure high yield and purity. Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals, including Sofosbuvir Ethyl Ester .
Chemical Reactions Analysis
Types of Reactions: Sofosbuvir Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The phosphoramidate moiety of sofosbuvir is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of Sofosbuvir Ethyl Ester include lithium diisopropylamide (LDA), ethyl 2-fluoropropanoate, and ®-glyceraldehyde acetonide . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Major Products Formed: The major product formed from the synthesis of Sofosbuvir Ethyl Ester is the active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase .
Scientific Research Applications
Sofosbuvir Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antiviral therapies for hepatitis C . Additionally, it serves as a model compound for studying nucleotide analogs and their mechanisms of action .
Mechanism of Action
Sofosbuvir Ethyl Ester is a prodrug that is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (GS-461203), which acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase . This inhibition prevents the replication of the hepatitis C virus, leading to a sustained virologic response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Sofosbuvir Ethyl Ester include other nucleotide analogs such as ribavirin, remdesivir, and daclatasvir .
Uniqueness: Sofosbuvir Ethyl Ester is unique due to its high barrier to the development of resistance and its ability to achieve a sustained virologic response with minimal side effects . Unlike other antiviral agents, it specifically targets the HCV NS5B RNA-dependent RNA polymerase, making it highly effective in treating hepatitis C .
Biological Activity
Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a phosphoryl group attached to L-alaninate and various substituents that enhance its biological properties. The molecular formula is C25H29F N4O6P, and its structural complexity allows for interactions with various biological targets.
Table 1: Structural Components of Ethyl Alaninate
Component | Description |
---|---|
Main Structure | This compound |
Molecular Formula | C25H29F N4O6P |
Key Functional Groups | Phosphoryl, Fluoro, Hydroxy |
Antibacterial Properties
Recent studies have investigated the antibacterial activity of compounds similar to this compound. For instance, compounds containing similar structural motifs were screened against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Study: Antibacterial Screening
In a study analyzing the antibacterial properties of related compounds:
- Tested Strains : E. coli, S. aureus, P. aeruginosa
- Method : Disc diffusion method
- Results : Compounds exhibited varying degrees of inhibition with some showing significant activity against S. aureus.
Antifungal Activity
The antifungal efficacy of structurally related compounds was evaluated against Candida albicans and Aspergillus niger. Results indicated that certain derivatives displayed promising antifungal activity.
Table 2: Antibacterial and Antifungal Activity Results
Compound ID | Bacterial Strain | Inhibition Zone (mm) | Antifungal Activity (Yes/No) |
---|---|---|---|
3a1 | E. coli | 15 | No |
3a5 | S. aureus | 20 | Yes |
3b1 | P. aeruginosa | 10 | No |
The mechanism by which Ethyl Alaninate exerts its biological effects may involve inhibition of key enzymes or pathways critical for bacterial survival or growth. For example, alanine racemase is an essential enzyme in bacterial cell wall synthesis and has been identified as a target for novel inhibitors.
Enzyme Inhibition Studies
Inhibition studies have shown that compounds with alaninate moieties can effectively inhibit alanine racemase:
- Target Enzyme : Alanine racemase (EC 5.1.1.1)
- Inhibition Assay : Lineweaver-Burk plot analysis
- Ki Values : Determined for various concentrations of inhibitors.
Pharmacokinetics and Toxicity
Pharmacokinetic profiling using in silico methods has provided insights into the absorption, distribution, metabolism, excretion (ADME), and toxicity (T) properties of Ethyl Alaninate derivatives:
Table 3: Predicted ADMET Properties
Property | Value |
---|---|
Absorption | High |
Blood-Brain Barrier Penetration | Moderate |
CNS Activity | Not predicted |
Toxicity | Low |
Properties
Molecular Formula |
C21H27FN3O9P |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
InChI Key |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.